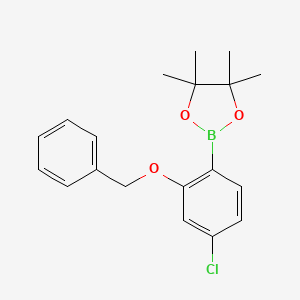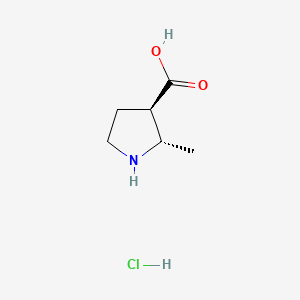
Methyl 4-bromo-2-fluoro-3-hydroxy-5-methylbenzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 4-bromo-2-fluoro-3-hydroxy-5-methylbenzoate is an organic compound with the molecular formula C9H8BrFO3. It is a derivative of benzoic acid, featuring a bromine, fluorine, and hydroxyl group on the benzene ring, along with a methyl ester functional group.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 4-bromo-2-fluoro-3-hydroxy-5-methylbenzoate typically involves the esterification of the corresponding carboxylic acid derivative. One common method includes the reaction of 4-bromo-2-fluoro-3-hydroxy-5-methylbenzoic acid with methanol in the presence of a strong acid catalyst like sulfuric acid. The reaction is carried out under reflux conditions to ensure complete esterification .
Industrial Production Methods: On an industrial scale, the production of this compound may involve more efficient catalytic processes and continuous flow reactors to enhance yield and purity. The use of advanced purification techniques such as recrystallization and chromatography ensures the high quality of the final product .
Chemical Reactions Analysis
Types of Reactions: Methyl 4-bromo-2-fluoro-3-hydroxy-5-methylbenzoate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles in nucleophilic aromatic substitution reactions.
Oxidation Reactions: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate.
Reduction Reactions: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium methoxide in methanol.
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in dry ether.
Major Products Formed:
Substitution: Formation of various substituted benzoates.
Oxidation: Formation of 4-bromo-2-fluoro-3-hydroxy-5-methylbenzaldehyde.
Reduction: Formation of 4-bromo-2-fluoro-3-hydroxy-5-methylbenzyl alcohol.
Scientific Research Applications
Methyl 4-bromo-2-fluoro-3-hydroxy-5-methylbenzoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Methyl 4-bromo-2-fluoro-3-hydroxy-5-methylbenzoate involves its interaction with specific molecular targets. The presence of the bromine and fluorine atoms enhances its reactivity, allowing it to participate in various biochemical pathways. The hydroxyl group can form hydrogen bonds, influencing its binding affinity to biological targets .
Comparison with Similar Compounds
- Methyl 4-bromo-3-methylbenzoate
- Methyl 4-bromo-5-fluoro-2-hydroxybenzoate
- Methyl 4-(bromomethyl)benzoate
Comparison: Methyl 4-bromo-2-fluoro-3-hydroxy-5-methylbenzoate is unique due to the presence of both bromine and fluorine atoms, which significantly influence its chemical reactivity and biological activity. Compared to similar compounds, it offers a distinct combination of functional groups that can be exploited for various applications .
Properties
Molecular Formula |
C9H8BrFO3 |
|---|---|
Molecular Weight |
263.06 g/mol |
IUPAC Name |
methyl 4-bromo-2-fluoro-3-hydroxy-5-methylbenzoate |
InChI |
InChI=1S/C9H8BrFO3/c1-4-3-5(9(13)14-2)7(11)8(12)6(4)10/h3,12H,1-2H3 |
InChI Key |
FKKKDIDVYXKYJN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C(=C1Br)O)F)C(=O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


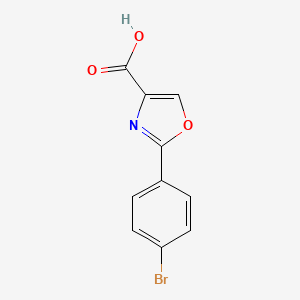
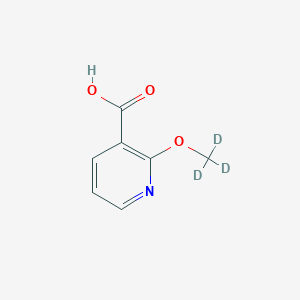
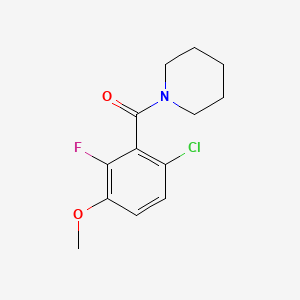
![(2S)-2-amino-2-[(3R)-1-tert-butoxycarbonylpyrrolidin-3-yl]acetic acid](/img/structure/B14027087.png)
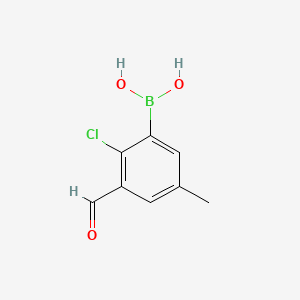
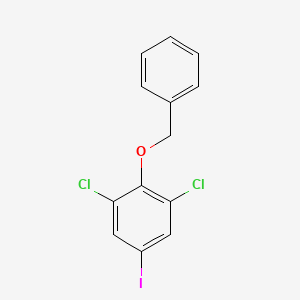
![Rel-(3S,3aS,6aS)-3-hydroxy-3,3a,4,6a-tetrahydro-2H-cyclopenta[b]furan-2-one](/img/structure/B14027093.png)
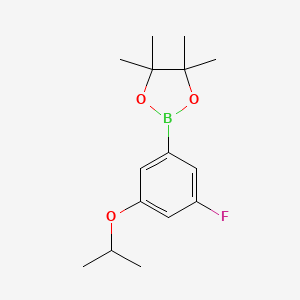
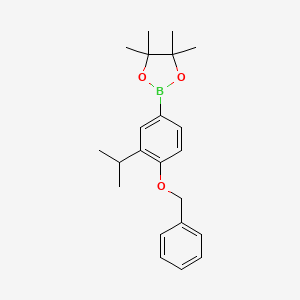
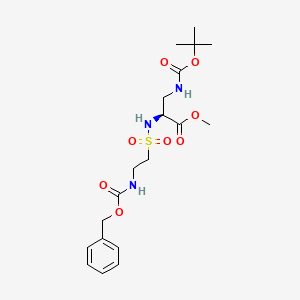
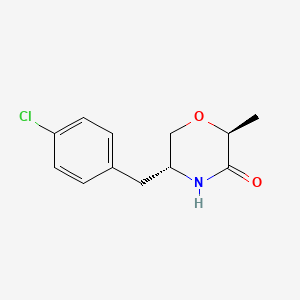
![4-Nitrophenyl 4-(3-oxo-3-(2-oxo-2,3-dihydrobenzo[d]oxazol-6-yl)propyl)piperazine-1-carboxylate](/img/structure/B14027109.png)
